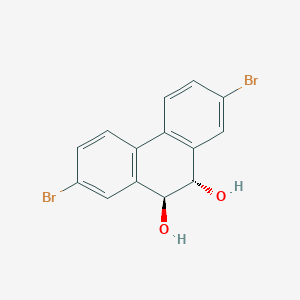

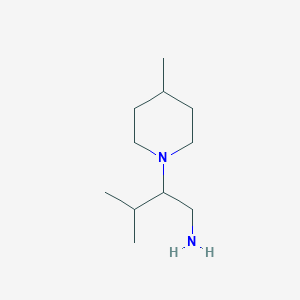

![molecular formula C10H6Br2O B3306742 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran CAS No. 929413-63-8](/img/structure/B3306742.png)

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran

Overview

Description

Benzofuran is a heterocyclic compound that is made up of a fused benzene and furan ring . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Compounds with a benzofuran ring are the main source of some drugs and clinical drug candidates .

Synthesis Analysis

The synthesis of benzofuran compounds can be complex and often involves multiple steps . For example, the bromination of alcohols is a common reaction used in the synthesis of brominated compounds .Molecular Structure Analysis

The molecular structure of a compound can be determined using various methods, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structures and calculate properties such as the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis

Brominated compounds often undergo elimination reactions, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the molecular weight of a compound can be calculated based on its molecular formula .Scientific Research Applications

Marker of DNA Synthesis

The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Study of Cellular Mechanisms

The incorporation of BrdU into DNA has provided valuable insights into the cellular mechanisms of the central nervous system development in various animals .

Effects on Proliferation and Viability

The detrimental effects of the incorporation of BrdU into DNA on proliferation and viability of different types of cells has been frequently neglected . This review will summarize and present the effects of a pulse of BrdU, at doses ranging from 25 to 300 µg/g, or repeated injections .

Study of Neurogenetic Timetables and Gradients

The use of 5-bromo-2′-deoxyuridine has implications for the interpretation of the results obtained by this marker as an index of the generation, migration, and settled pattern of neurons in the developing central nervous system .

Implications for Toxicologists and Neurobiologists

Given the broad use of 5-bromo-2′-deoxyuridine to label dividing cells, this review may be used as a reference for toxicologists and neurobiologists .

Impairment of Long-Term Memory

In a study conducted on terrestrial gastropods edible snails Helix lucorum, it was found that BrdU administration (250 mg/kg) 30 min before training impaired long-term memory tested 24 h later .

Mechanism of Action

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran: , also known as bronopol , is an organic compound with wide-spectrum antimicrobial properties. It was first synthesized in 1897 and primarily used as a preservative for pharmaceuticals. Bronopol’s primary targets are essential thiols within bacterial cells . These thiols play crucial roles in bacterial metabolism and function.

Mode of Action:

Bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria. This occurs via two distinct reactions between bronopol and essential thiols within the bacterial cell. By binding to these thiols, bronopol disrupts essential cellular processes, leading to growth inhibition .

Pharmacokinetics:

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-6H/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGNBHUIAUXTNA-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C=CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C=C(O2)/C=C/Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-3-thiomorpholinecarboxylate 1,1-dioxide](/img/structure/B3306666.png)

![2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B3306681.png)

![2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one](/img/structure/B3306707.png)

![3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one](/img/structure/B3306716.png)

![2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3306733.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide](/img/structure/B3306736.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B3306747.png)